molecular formula C17H13N2O7P B167587 N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide CAS No. 10019-03-1

N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide

Cat. No. B167587
CAS RN: 10019-03-1
M. Wt: 388.27 g/mol
InChI Key: JELNBKZALJBEFQ-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide, also known as NPNC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPNC is a fluorescent probe that is commonly used to study the activity of enzymes and proteins in biological systems.

Scientific Research Applications

N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is widely used in scientific research as a fluorescent probe to study the activity of enzymes and proteins in biological systems. It is commonly used to study the activity of phosphatases, which are enzymes that remove phosphate groups from proteins. N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is also used to study the activity of kinases, which are enzymes that add phosphate groups to proteins. Additionally, N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide is used to study the activity of proteases, which are enzymes that break down proteins.

Mechanism Of Action

N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide works by binding to the active site of enzymes and proteins, which allows for the detection of their activity. When N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide binds to an enzyme or protein, it undergoes a conformational change that results in a change in fluorescence. This change in fluorescence can be detected and measured, allowing for the quantification of enzyme and protein activity.

Biochemical And Physiological Effects

N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with the normal functioning of enzymes and proteins.

Advantages And Limitations For Lab Experiments

N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has several advantages for lab experiments. It is a highly sensitive and specific probe that allows for the detection of low levels of enzyme and protein activity. It is also easy to use and can be incorporated into a variety of experimental protocols. However, N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has some limitations. It is not suitable for use in live cells or tissues, as it cannot penetrate cell membranes. Additionally, it has limited stability in aqueous solutions and can be affected by pH and temperature changes.

Future Directions

There are several future directions for the use of N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide in scientific research. One area of interest is the development of new probes that can be used to study a wider range of enzymes and proteins. Another area of interest is the development of probes that can be used in live cells and tissues. Additionally, there is interest in using N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide to study the activity of enzymes and proteins in disease states, such as cancer. Overall, N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide has tremendous potential for use in scientific research and is likely to be an important tool for many years to come.

Synthesis Methods

The synthesis of N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide involves a series of chemical reactions, starting with the reaction of 2-naphthol with 3-nitrobenzoyl chloride to form 3-nitrophenyl-2-naphthol. This intermediate compound is then reacted with phosphorus oxychloride to form 3-nitrophenyl-2-naphthyl phosphate. The final step involves the reaction of 3-nitrophenyl-2-naphthyl phosphate with carboxylic acid to form N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide.

properties

IUPAC Name

[3-[(3-nitrophenyl)carbamoyl]naphthalen-2-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N2O7P/c20-17(18-13-6-3-7-14(10-13)19(21)22)15-8-11-4-1-2-5-12(11)9-16(15)26-27(23,24)25/h1-10H,(H,18,20)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELNBKZALJBEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40142998
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
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Molecular Weight

388.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide

CAS RN

10019-03-1
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10019-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010019031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3-Nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40142998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-nitrophenyl)-3-(phosphonooxy)naphthalene-2-carboxamide
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